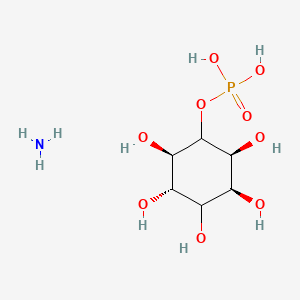
D-myo-Inositol-4-phosphate (ammonium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-myo-Inositol-4-phosphate (ammonium salt): is a member of the inositol phosphate molecular family, which plays critical roles as small, soluble second messengers in the transmission of cellular signals . This compound is particularly significant in cellular signaling pathways, where it is involved in various biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-myo-Inositol-4-phosphate (ammonium salt) can be synthesized through the dephosphorylation of D-myo-Inositol-1,4-bisphosphate by inositol polyphosphate 1-phosphatase . The reaction conditions typically involve aqueous solutions and controlled pH levels to ensure the stability of the phosphate groups .
Industrial Production Methods: Industrial production of D-myo-Inositol-4-phosphate (ammonium salt) involves large-scale synthesis using similar dephosphorylation methods. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: D-myo-Inositol-4-phosphate (ammonium salt) primarily undergoes dephosphorylation reactions. It can be dephosphorylated to inositol by inositol monophosphatase .
Common Reagents and Conditions: The common reagents used in these reactions include inositol polyphosphate 1-phosphatase and inositol monophosphatase. The reactions are typically carried out in aqueous solutions with controlled pH and temperature to maintain the integrity of the phosphate groups .
Major Products: The major products formed from these reactions include inositol and other inositol phosphates, depending on the specific reaction conditions and enzymes used .
Applications De Recherche Scientifique
Chemistry: In chemistry, D-myo-Inositol-4-phosphate (ammonium salt) is used as a reagent in the study of inositol phosphate metabolism and signaling pathways .
Biology: In biological research, this compound is crucial for studying cellular signaling mechanisms, particularly those involving calcium release and signal transduction .
Medicine: In medicine, D-myo-Inositol-4-phosphate (ammonium salt) is investigated for its potential therapeutic applications in diseases related to cellular signaling dysfunctions .
Industry: In the industrial sector, this compound is used in the production of various biochemical reagents and as a component in research kits for studying cellular signaling pathways .
Mécanisme D'action
D-myo-Inositol-4-phosphate (ammonium salt) exerts its effects by acting as a second messenger in cellular signaling pathways. Upon cellular stimulation, phosphoinositide kinases phosphorylate phosphatidylinositol lipids at the 4-position of the inositol ring, generating D-myo-Inositol-4-phosphate . This compound then regulates the recruitment and activation of various effector proteins, including PH domain-containing proteins and protein kinases, to specific subcellular compartments, thereby modulating their function and cellular responses .
Comparaison Avec Des Composés Similaires
- D-myo-Inositol-1,4,5-trisphosphate
- D-myo-Inositol-1,3,4,5-tetraphosphate
- D-myo-Inositol-1,2,3,4,5,6-hexakisphosphate
Comparison: D-myo-Inositol-4-phosphate (ammonium salt) is unique in its specific role as a second messenger in cellular signaling pathways. While other inositol phosphates like D-myo-Inositol-1,4,5-trisphosphate and D-myo-Inositol-1,3,4,5-tetraphosphate also play roles in signaling, D-myo-Inositol-4-phosphate is distinct in its specific interactions with certain effector proteins and its regulation of calcium release .
Propriétés
Formule moléculaire |
C6H16NO9P |
|---|---|
Poids moléculaire |
277.17 g/mol |
Nom IUPAC |
azane;[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.H3N/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;/h1-11H,(H2,12,13,14);1H3/t1?,2-,3-,4-,5+,6?;/m0./s1 |
Clé InChI |
REMBBOONLXQKLK-GEXMZCQLSA-N |
SMILES isomérique |
[C@H]1([C@H](C([C@H]([C@H](C1O)O)O)OP(=O)(O)O)O)O.N |
SMILES canonique |
C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


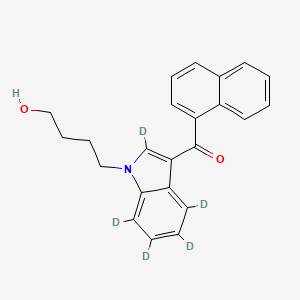


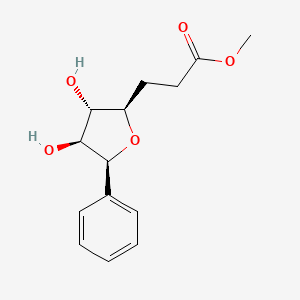
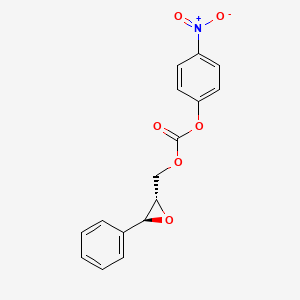


![(E)-7-[(1S,2R,3R)-2-[(E,3S)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10766906.png)

![7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpent-1-EN-1-YL)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B10766920.png)
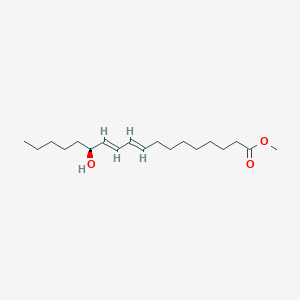
![5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B10766935.png)
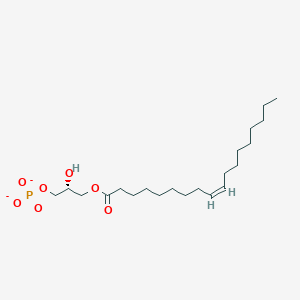
![2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid](/img/structure/B10766947.png)
